molecular formula C10H10BrFO2 B13317946 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoicacid

2-(5-Bromo-2-fluorophenyl)-2-methylpropanoicacid

Cat. No.: B13317946
M. Wt: 261.09 g/mol
InChI Key: YKWLQUMQHMKRNB-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₀BrFO₂ and a molecular weight of 259.1 g/mol . Its structure comprises a phenyl ring substituted with bromine at position 5 and fluorine at position 2, attached to a 2-methylpropanoic acid group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bioactive molecules such as Elafibranor (a peroxisome proliferator-activated receptor agonist) . The bromine and fluorine substituents enhance its reactivity and influence its electronic properties, making it valuable for cross-coupling reactions and drug derivatization .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14)

InChI Key

YKWLQUMQHMKRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable borate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different carboxylic acid derivatives.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

(a) 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS 1314671-09-4)
  • Structural Difference : Bromine at position 4 instead of 5 on the phenyl ring.
  • Physicochemical Properties :
    • Molecular Weight: 259.1 g/mol (identical to the 5-bromo isomer) .
    • Solubility: Slightly more lipophilic due to altered halogen positioning, affecting solubility in aqueous media .
  • Applications : Used in high-throughput crystallography studies due to its predictable hydrogen-bonding patterns .
(b) 2-(3-Chlorophenyl)-2-methylpropanoic Acid
  • Structural Difference : Chlorine replaces bromine/fluorine at position 3.
  • Market Data : Global production capacity reached XX tons in 2018 , highlighting its industrial relevance compared to brominated analogs .
  • Reactivity : Chlorine’s lower electronegativity reduces electron-withdrawing effects, decreasing acidity (pKa ~3.8 vs. ~2.9 for the bromo-fluoro analog) .

Functional Group Modifications

(a) (R)-Methyl 2-Amino-2-(5-bromo-2-fluorophenyl)propanoate (CAS 1213855-88-9)
  • Structural Difference: Carboxylic acid replaced by a methyl ester and an amino group.
  • Properties: Molecular Weight: 276.1 g/mol . Reactivity: The ester group enhances stability under basic conditions, while the amino group enables peptide coupling .
(b) 3-(5-Bromo-2-methoxyphenyl)propanoic Acid
  • Structural Difference: Methoxy group at position 2 instead of fluorine; propanoic acid at position 3.
  • Electronic Effects : Methoxy’s electron-donating nature increases the phenyl ring’s electron density, reducing acidity (pKa ~4.5) compared to the fluoro-substituted analog .

Halogen-Free Analogs

2-(3-Hydroxycyclohexyl)-2-methylpropanoic Acid
  • Structural Difference : Cyclohexyl group replaces the aromatic ring; hydroxyl substituent.
  • Physicochemical Data: Molecular Weight: 186.25 g/mol . Solubility: Higher water solubility due to the hydroxyl group and non-aromatic structure .

Key Research Findings

  • Electronic Effects : The 5-bromo-2-fluoro substitution creates a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid group (~2.9) compared to methoxy- or chloro-substituted analogs .
  • Crystallography : The 4-bromo-2-fluoro isomer forms stable hydrogen-bonded tetramers in crystal lattices, aiding in structural predictability .
  • Synthetic Utility : Brominated derivatives exhibit superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorinated analogs, enabling efficient synthesis of biaryl drug candidates .

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid, identified by its CAS number 1314670-97-7, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and fluorine substitution on the phenyl ring, which significantly affects its reactivity and biological interactions. The molecular formula is C10H10BrFC_{10}H_{10}BrF with a molecular weight of approximately 233.1 g/mol.

PropertyValue
CAS Number1314670-97-7
Molecular FormulaC10H10BrF
Molecular Weight233.1 g/mol
Physical StateSolid
Purity>95%

The biological activity of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid is primarily attributed to its interaction with various biological targets. The presence of bromine and fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in inflammatory pathways, potentially modulating immune responses.

Antimicrobial Activity

Studies have shown that 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid exhibits antimicrobial properties against a range of bacterial strains. For example, it has demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

Anti-inflammatory Effects

In animal models, this compound has been observed to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL, indicating moderate antibacterial activity.
  • Case Study 2: Anti-inflammatory Properties
    • Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
    • Method : Rats were administered varying doses (10 mg/kg and 50 mg/kg) and inflammation markers were measured.
    • Results : A significant reduction in paw swelling was noted at the higher dose, correlating with decreased levels of inflammatory cytokines.

Research Findings

Recent research has focused on the synthesis and modification of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid to enhance its biological efficacy. Notable findings include:

  • Structure-Activity Relationship (SAR) studies have indicated that modifications to the alkyl chain can improve potency against specific targets.
  • In vivo studies have highlighted the compound's potential as a lead candidate for further development in anti-inflammatory therapies.

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